4-ethoxy-N-[4-(2-methyl-5-oxo-4-propyltetrahydrofuran-2-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-ETHOXY-N-[4-(2-METHYL-5-OXO-4-PROPYLOXOLAN-2-YL)-13-THIAZOL-2-YL]BENZAMIDE is a complex organic compound with a unique structure that includes an ethoxy group, a thiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHOXY-N-[4-(2-METHYL-5-OXO-4-PROPYLOXOLAN-2-YL)-13-THIAZOL-2-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring and the benzamide moiety. One common method involves the reaction of 2-methyl-5-oxo-4-propyloxolane with a thiazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-ETHOXY-N-[4-(2-METHYL-5-OXO-4-PROPYLOXOLAN-2-YL)-13-THIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-ETHOXY-N-[4-(2-METHYL-5-OXO-4-PROPYLOXOLAN-2-YL)-13-THIAZOL-2-YL]BENZAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ETHOXY-N-[4-(2-METHYL-5-OXO-4-PROPYLOXOLAN-2-YL)-13-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-AMINO-5-CHLORO-2-ETHOXY-N- [ [ [4- (4-FLUOROPHENYL)METHYL]-2-MORPHOLINYL]METHYL]-BENZAMIDE
- (S)- N - (1- (benzo [d]thiazol-2-ylamino)-3- (1 H -indol-2-yl)-1-oxopropan-2-yl)- N - (4-nitrophenylsulfonyl)benzamide
Uniqueness
4-ETHOXY-N-[4-(2-METHYL-5-OXO-4-PROPYLOXOLAN-2-YL)-13-THIAZOL-2-YL]BENZAMIDE is unique due to its specific structural features, such as the combination of an ethoxy group, a thiazole ring, and a benzamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H24N2O4S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
4-ethoxy-N-[4-(2-methyl-5-oxo-4-propyloxolan-2-yl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H24N2O4S/c1-4-6-14-11-20(3,26-18(14)24)16-12-27-19(21-16)22-17(23)13-7-9-15(10-8-13)25-5-2/h7-10,12,14H,4-6,11H2,1-3H3,(H,21,22,23) |
InChI Key |
UCJFHUUHJUCDHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(OC1=O)(C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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